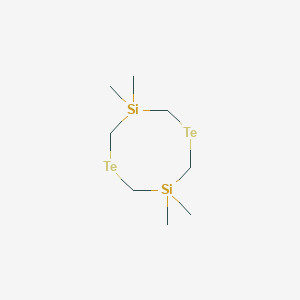
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane is a chemical compound known for its unique structure and properties. It is part of a class of compounds that contain silicon and tellurium atoms, making it an interesting subject for research in various scientific fields. This compound is characterized by its stability and reactivity, which make it useful in a variety of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane typically involves the reaction of tellurium-containing precursors with silicon-based reagents. One common method involves the use of cyclic carbosilanes, such as 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane, which reacts with tellurium compounds under controlled conditions . The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and silicon oxides.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The silicon and tellurium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce silicon dioxide and tellurium dioxide, while substitution reactions can yield a variety of substituted silanes and tellurides.
Aplicaciones Científicas De Investigación
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon and tellurium-containing compounds.
Biology: The compound’s unique properties make it useful in studying the interactions between silicon and biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
Mecanismo De Acción
The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane exerts its effects involves interactions at the molecular level. The silicon and tellurium atoms can form bonds with other atoms and molecules, influencing various chemical pathways. These interactions can affect the stability and reactivity of the compound, making it useful in a range of applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: A similar compound with silicon atoms but without tellurium.
1,1,3,3-Tetramethyldisiloxane: Contains silicon and oxygen atoms, used in similar applications.
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: Another silicon-based compound with different substituents.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-ditelluradisilocane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to similar silicon-based compounds. This uniqueness makes it valuable for specific applications where tellurium’s properties are advantageous.
Propiedades
Número CAS |
918904-96-8 |
|---|---|
Fórmula molecular |
C8H20Si2Te2 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
3,3,7,7-tetramethyl-1,5,3,7-ditelluradisilocane |
InChI |
InChI=1S/C8H20Si2Te2/c1-9(2)5-11-7-10(3,4)8-12-6-9/h5-8H2,1-4H3 |
Clave InChI |
ZXNSQFKSOHHUFI-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C[Te]C[Si](C[Te]C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


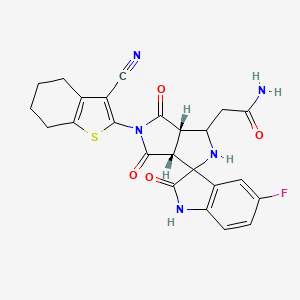

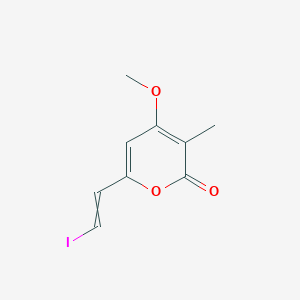
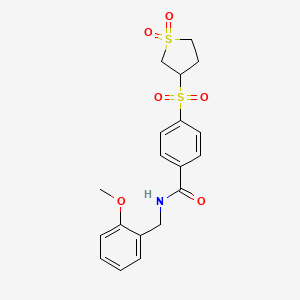
![(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12623907.png)
![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)
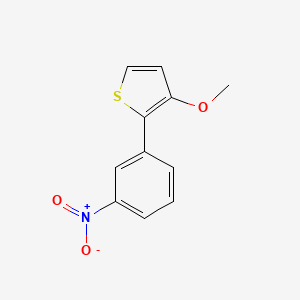
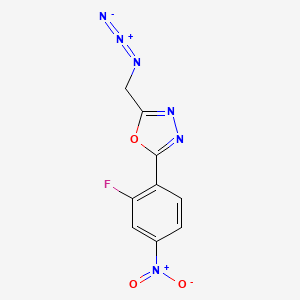
![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)

![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)
